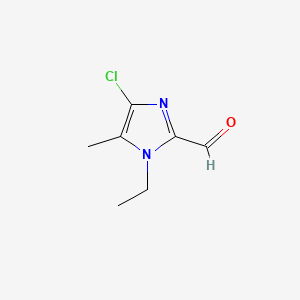4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC14658849
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9ClN2O |
|---|---|
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 4-chloro-1-ethyl-5-methylimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C7H9ClN2O/c1-3-10-5(2)7(8)9-6(10)4-11/h4H,3H2,1-2H3 |
| Standard InChI Key | CBGVGAOYKVMFDH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(N=C1C=O)Cl)C |
Introduction
4-Chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is an organic heterocyclic compound belonging to the imidazole family. It features a five-membered aromatic ring with two nitrogen atoms, a chloro group at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a carbaldehyde functional group at the 2-position . This compound is primarily used in medicinal chemistry and organic synthesis due to its diverse biological activities and potential applications in pharmaceuticals.
Synthesis Methods
The synthesis of 4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde typically involves several key steps, which may vary based on available reagents and desired yields. These steps generally follow established organic synthesis protocols, requiring careful control of reaction conditions such as temperature, solvent choice, and timing to optimize yields and purity.
Biological Activities and Applications
Imidazole derivatives, including 4-chloro-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, are known for their diverse biological activities. These compounds can exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications. The mechanism of action primarily involves interactions with biological targets, which can be explored through molecular docking studies and in vitro assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume